![molecular formula C18H21BrO3 B5182702 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene, also known as BRL37344, is a selective β3-adrenoceptor agonist. It is a chemical compound that has been widely used in scientific research for its pharmacological effects.
Mécanisme D'action
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene works by binding to and activating β3-adrenoceptors in the body. This leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). cAMP is a second messenger that regulates various cellular processes, including glucose and lipid metabolism, smooth muscle relaxation, and thermogenesis.
Biochemical and Physiological Effects:
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been shown to have a number of biochemical and physiological effects. It has been shown to increase lipolysis (the breakdown of fats) in adipose tissue, increase glucose uptake in skeletal muscle, and improve insulin sensitivity. It has also been shown to relax smooth muscle in the bladder and gastrointestinal tract, making it useful for treating conditions such as overactive bladder and irritable bowel syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene in lab experiments is its specificity for β3-adrenoceptors. This allows researchers to study the effects of β3-adrenoceptor activation without the confounding effects of activating other adrenoceptors. However, one limitation of using 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is its relatively short half-life, which means it may need to be administered frequently in experiments.
Orientations Futures
There are several future directions for research on 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential use in the treatment of bladder and gastrointestinal disorders. Further research is also needed to fully understand the biochemical and physiological effects of 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene and its mechanism of action.
Méthodes De Synthèse
The synthesis of 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene involves several steps. The first step is the preparation of 2-methoxyphenol, which is then reacted with 3-chloropropyl ether to form 3-(2-methoxyphenoxy)propyl chloride. The second step involves the reaction of 3-(2-methoxyphenoxy)propyl chloride with 5-bromo-2,4-dimethylphenol in the presence of a base to form 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene.
Applications De Recherche Scientifique
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been widely used in scientific research for its pharmacological effects. It is a selective β3-adrenoceptor agonist, which means it specifically targets and activates β3-adrenoceptors in the body. This makes it useful for studying the role of β3-adrenoceptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-11-15(19)12-14(2)18(13)22-10-6-9-21-17-8-5-4-7-16(17)20-3/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPNUKFDBKUSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=CC=CC=C2OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
![5-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182622.png)
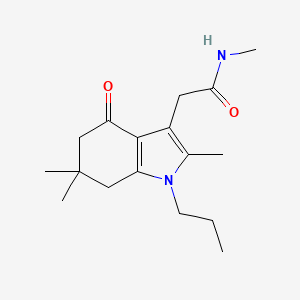
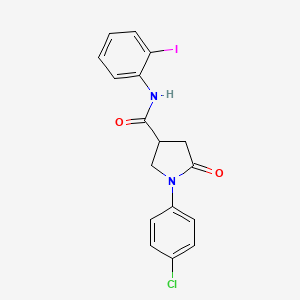
![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)

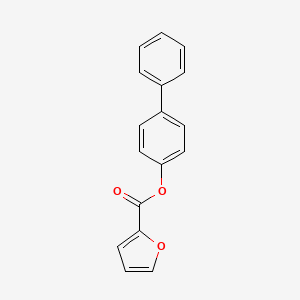
![ethyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5182685.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B5182688.png)
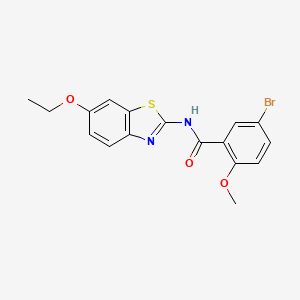
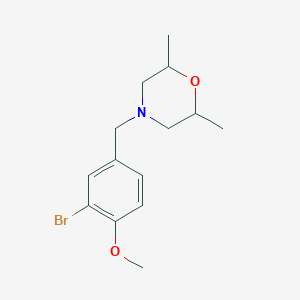
![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)